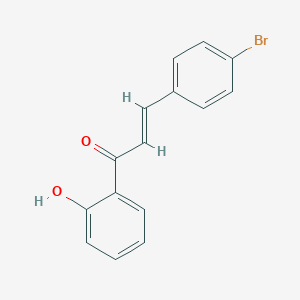
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the severity of inflammation in animal models of inflammatory diseases, such as arthritis. It has also been shown to have insecticidal and fungicidal properties, which may be due to its ability to disrupt the cell membranes of insects and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its potential to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.
Direcciones Futuras
There are several future directions for research on 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods that can improve its yield and purity. Additionally, more studies are needed to evaluate its safety and toxicity in humans and animals. Finally, further research is needed to explore its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop new applications for this promising compound.
Métodos De Síntesis
The synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base catalyst. The Aldol condensation reaction involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base catalyst. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a methylene compound in the presence of a base catalyst. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been the subject of extensive research due to its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been shown to have insecticidal and fungicidal properties. In industry, it has been used as a dye intermediate and as a starting material for the synthesis of other compounds.
Propiedades
Número CAS |
16635-18-0 |
|---|---|
Nombre del producto |
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Fórmula molecular |
C15H11BrO2 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
(E)-3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+ |
Clave InChI |
RBCJPKVEKWAARH-JXMROGBWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)O |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)O |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



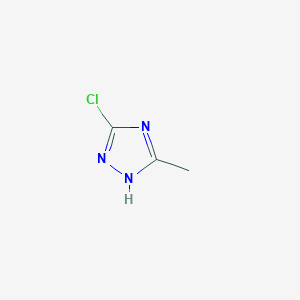
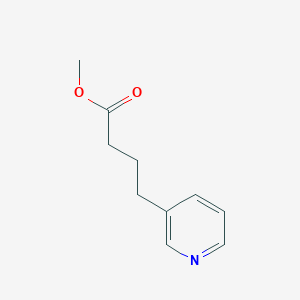
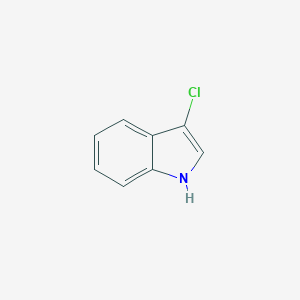
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
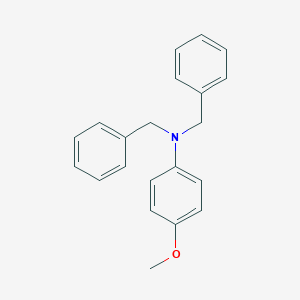
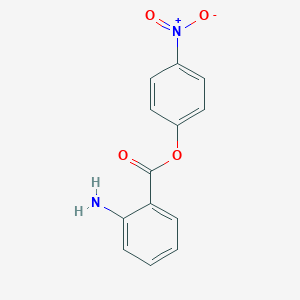
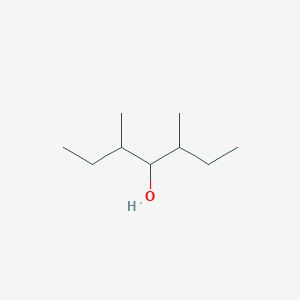
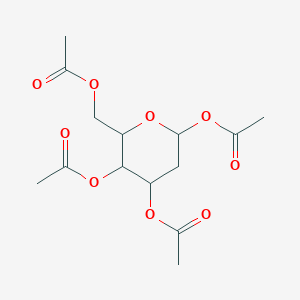
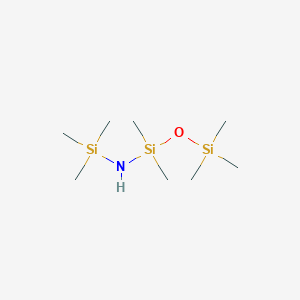
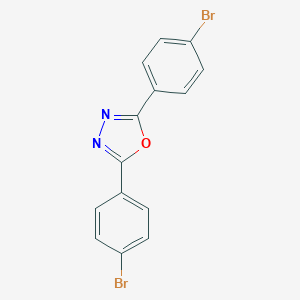
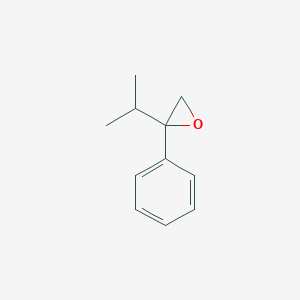
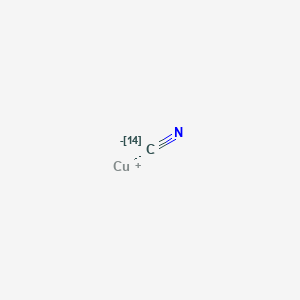
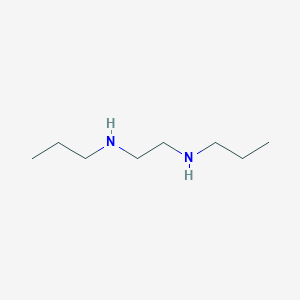
![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)